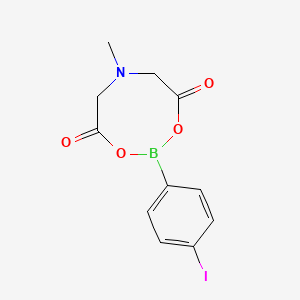
Methyl 1-propylbenzoimidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-propylbenzoimidazole-5-carboxylate” is a chemical compound with the CAS Number: 1355247-11-8 . It has a molecular weight of 218.26 and its IUPAC name is methyl 1-propyl-1H-benzimidazole-5-carboxylate .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis
The molecular formula of “this compound” is C12H14N2O2 . The InChI Code is 1S/C12H14N2O2/c1-3-6-14-8-13-10-7-9 (12 (15)16-2)4-5-11 (10)14/h4-5,7-8H,3,6H2,1-2H3 .Scientific Research Applications
Chromatographic Analysis
Methyl 1-propylbenzoimidazole-5-carboxylate and similar compounds are analyzed using chromatographic techniques. For instance, a study by Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method for determining methyl-5-benzoyl-2-benzimidazole carbamate (a related compound) and its degradation product in pharmaceutical forms, demonstrating the importance of such techniques in pharmaceutical analysis (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).
Structural and Fluorescent Characterizations
In the field of materials science, benzimidazole derivatives are utilized to assemble metal-organic frameworks. Yao, Che, and Zheng (2008) used benzimidazole-5-carboxylate in creating one- and two-dimensional Cd(II) metal-organic frameworks, highlighting its role in the development of new materials with unique structural and luminescent properties (Yao, Che, & Zheng, 2008).
Hydrogen Bond Analysis
This compound's structural characteristics, particularly its hydrogen bonding patterns, are studied to understand its crystallographic properties. Portilla et al. (2007) analyzed the hydrogen-bonded chains and sheets in methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, contributing to the field of crystallography (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Agricultural Applications
In agriculture, benzimidazole derivatives, closely related to this compound, are used in developing nanoparticle-based fungicide delivery systems. Campos et al. (2015) studied the use of methyl-2-benzimidazole carbamate in polymeric and solid lipid nanoparticles for sustained release in agricultural applications, indicating its role in improving plant protection strategies (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fernandes Fraceto, 2015).
Biological Activity
Benzimidazole derivatives are also evaluated for their biological activities, such as their potential use in cancer treatment. Gowda et al. (2009) synthesized novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and evaluated them as potential chemotherapeutic agents, demonstrating their anti-leukemic effects (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).
Electrochemical Characteristics
The electrochemical properties of benzimidazole carbamates are studied to understand their behavior in different chemical environments. Gibson et al. (2016) investigated the electrochemical oxidation characteristics of albendazole, a compound related to this compound, providing insights into its behavior in biological systems (Gibson, Mazzochette, Chege, Kahi, Kamau, & Mugweru, 2016).
Safety and Hazards
Future Directions
Benzimidazole and its derivatives, including “Methyl 1-propylbenzoimidazole-5-carboxylate”, have shown promise in various fields, particularly in medicinal chemistry . Future research may focus on exploring its potential therapeutic applications and improving its bioactivities by modifying its functional groups .
properties
IUPAC Name |
methyl 1-propylbenzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-6-14-8-13-10-7-9(12(15)16-2)4-5-11(10)14/h4-5,7-8H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSBSKFTQSOEAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742749 |
Source


|
| Record name | Methyl 1-propyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355247-11-8 |
Source


|
| Record name | Methyl 1-propyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B596224.png)


![[4-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B596231.png)


![N-[(Piperidin-4-yl)methyl]cyclopropanamine](/img/structure/B596235.png)

![tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B596238.png)


